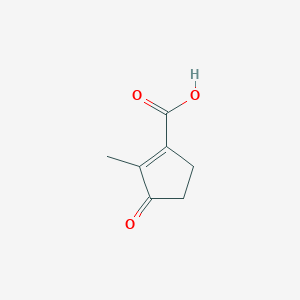
2-Methyl-3-oxocyclopent-1-ene-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-3-oxocyclopent-1-ene-1-carboxylic acid, also known as MOC, is a cyclic enone carboxylic acid that has gained significant attention in the scientific community due to its unique chemical structure and potential applications. MOC is a versatile intermediate in the synthesis of various natural products, pharmaceuticals, and agrochemicals.
Wirkmechanismus
2-Methyl-3-oxocyclopent-1-ene-1-carboxylic acid is an α,β-unsaturated carboxylic acid that can undergo Michael addition reactions with various nucleophiles, such as thiols and amines. 2-Methyl-3-oxocyclopent-1-ene-1-carboxylic acid can also undergo cycloaddition reactions with dienes and enol ethers. The unique chemical structure of 2-Methyl-3-oxocyclopent-1-ene-1-carboxylic acid allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis.
Biochemische Und Physiologische Effekte
There is limited research on the biochemical and physiological effects of 2-Methyl-3-oxocyclopent-1-ene-1-carboxylic acid. However, studies have shown that 2-Methyl-3-oxocyclopent-1-ene-1-carboxylic acid can inhibit the growth of certain cancer cells, indicating its potential as an anticancer agent. Additionally, 2-Methyl-3-oxocyclopent-1-ene-1-carboxylic acid has been shown to have antifungal and insecticidal properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-Methyl-3-oxocyclopent-1-ene-1-carboxylic acid in lab experiments is its versatility in organic synthesis. 2-Methyl-3-oxocyclopent-1-ene-1-carboxylic acid can be used as a key intermediate in the synthesis of various natural products and pharmaceuticals. However, one limitation of using 2-Methyl-3-oxocyclopent-1-ene-1-carboxylic acid is its high cost, which may limit its use in large-scale production.
Zukünftige Richtungen
There are several future directions for research on 2-Methyl-3-oxocyclopent-1-ene-1-carboxylic acid. One potential area of research is the development of new synthetic methods for 2-Methyl-3-oxocyclopent-1-ene-1-carboxylic acid that are more cost-effective and environmentally friendly. Additionally, further research is needed to explore the potential anticancer, antifungal, and insecticidal properties of 2-Methyl-3-oxocyclopent-1-ene-1-carboxylic acid. Finally, the development of new applications for 2-Methyl-3-oxocyclopent-1-ene-1-carboxylic acid in other fields, such as materials science and catalysis, may also be an area of future research.
Synthesemethoden
2-Methyl-3-oxocyclopent-1-ene-1-carboxylic acid can be synthesized through a variety of methods, including the Diels-Alder reaction, Michael addition, and Wittig reaction. The most commonly used method for the synthesis of 2-Methyl-3-oxocyclopent-1-ene-1-carboxylic acid is the Diels-Alder reaction, which involves the reaction of cyclopentadiene with methyl vinyl ketone in the presence of a Lewis acid catalyst. The reaction yields a mixture of 2-Methyl-3-oxocyclopent-1-ene-1-carboxylic acid and its isomer, 2-methyl-3-oxocyclohex-2-enecarboxylic acid.
Wissenschaftliche Forschungsanwendungen
2-Methyl-3-oxocyclopent-1-ene-1-carboxylic acid has been extensively studied for its potential applications in the synthesis of various natural products and pharmaceuticals. 2-Methyl-3-oxocyclopent-1-ene-1-carboxylic acid has been used as a key intermediate in the synthesis of the anticancer agent, (-)-FR182877, and the antifungal agent, (+)-aspergillic acid. Additionally, 2-Methyl-3-oxocyclopent-1-ene-1-carboxylic acid has been used in the synthesis of the insecticide, (-)-cinerubin B, and the herbicide, (+)-flupropanate.
Eigenschaften
CAS-Nummer |
1909-79-1 |
|---|---|
Produktname |
2-Methyl-3-oxocyclopent-1-ene-1-carboxylic acid |
Molekularformel |
C7H8O3 |
Molekulargewicht |
140.14 g/mol |
IUPAC-Name |
2-methyl-3-oxocyclopentene-1-carboxylic acid |
InChI |
InChI=1S/C7H8O3/c1-4-5(7(9)10)2-3-6(4)8/h2-3H2,1H3,(H,9,10) |
InChI-Schlüssel |
VQVGTOOKQICMAZ-UHFFFAOYSA-N |
SMILES |
CC1=C(CCC1=O)C(=O)O |
Kanonische SMILES |
CC1=C(CCC1=O)C(=O)O |
Andere CAS-Nummern |
1909-79-1 |
Synonyme |
2-methyl-3-oxo-cyclopentene-1-carboxylic acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



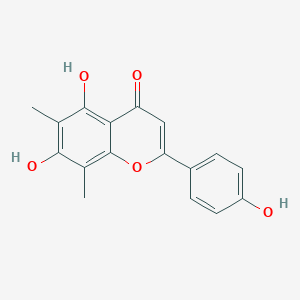
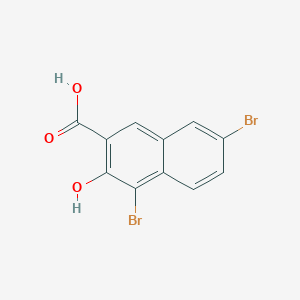
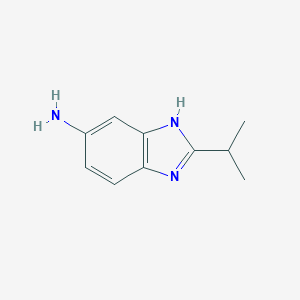
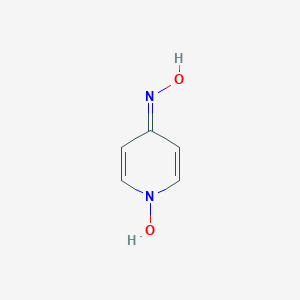
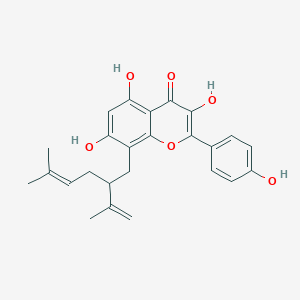
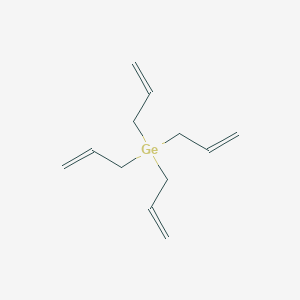
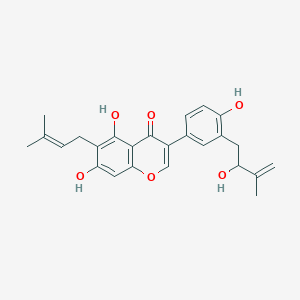
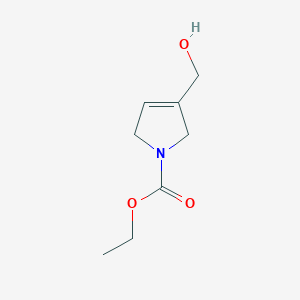
![(7-Amino-2-hydroxy[1,8]naphthyridin-4-yl)acetic acid](/img/structure/B157510.png)
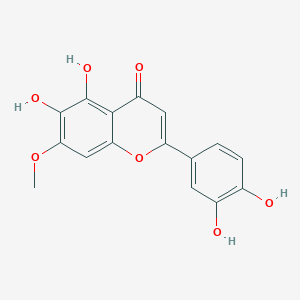
![3-(3-Cyclohexen-1-yl)-2,4-dioxaspiro[5.5]undec-8-ene](/img/structure/B157513.png)
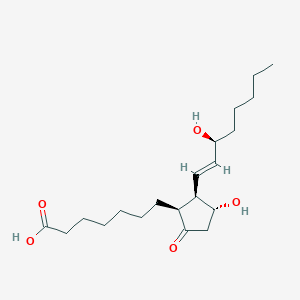
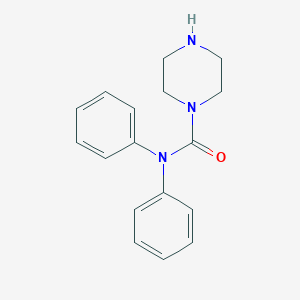
![2-amino-N-[[4-(5-bromopyrimidin-2-yl)oxy-3-chlorophenyl]carbamoyl]benzamide](/img/structure/B157521.png)